molecular formula C8H7F3S B154688 2-(Trifluoromethylthio)toluene CAS No. 1736-75-0

2-(Trifluoromethylthio)toluene

Cat. No.: B154688
CAS No.: 1736-75-0
M. Wt: 192.2 g/mol
InChI Key: LDOBUJQKSMQKPK-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)toluene is an organic compound with the molecular formula C8H7F3S It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)toluene typically involves the introduction of the trifluoromethylthio group to a toluene derivative. One common method is the radical trifluoromethylation of toluene using trifluoromethylthiolating reagents. This process often requires the presence of a catalyst, such as a transition metal, and specific reaction conditions, including controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethylthio)toluene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives .

Scientific Research Applications

2-(Trifluoromethylthio)toluene has various applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethylthio)toluene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological systems. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in drug development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability and metabolic stability .

Properties

IUPAC Name

1-methyl-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBUJQKSMQKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541065
Record name 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-75-0
Record name 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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